Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate
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Overview
Description
Ethyl 3-{[2-methyl-5-(5-methyl-2H-pyrazol-3-yl)benzene]sulfonamido}benzoate is a complex organic compound with a molecular formula of C20H21N3O4S and a molecular weight of 399.46 g/mol . This compound features a pyrazole ring, which is a versatile scaffold in organic synthesis and medicinal chemistry . The presence of the sulfonamido group and the benzoate ester makes it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[2-methyl-5-(5-methyl-2H-pyrazol-3-yl)benzene]sulfonamido}benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamido group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Ethyl 3-{[2-methyl-5-(5-methyl-2H-pyrazol-3-yl)benzene]sulfonamido}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-{[2-methyl-5-(5-methyl-2H-pyrazol-3-yl)benzene]sulfonamido}benzoate involves its interaction with various molecular targets. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The pyrazole ring can interact with receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[2-methyl-5-(2H-pyrazol-3-yl)benzene]sulfonamido}benzoate: Similar structure but lacks the methyl group on the pyrazole ring.
Ethyl 3-{[2-methyl-5-(1H-pyrazol-3-yl)benzene]sulfonamido}benzoate: Similar structure but with a different tautomeric form of the pyrazole ring.
Uniqueness
Ethyl 3-{[2-methyl-5-(5-methyl-2H-pyrazol-3-yl)benzene]sulfonamido}benzoate is unique due to the presence of both the methyl group on the pyrazole ring and the sulfonamido group, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 3-[[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-20(24)16-6-5-7-17(11-16)23-28(25,26)19-12-15(9-8-13(19)2)18-10-14(3)21-22-18/h5-12,23H,4H2,1-3H3,(H,21,22) |
InChI Key |
GXQUIIOVIXPQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=C3)C)C |
Origin of Product |
United States |
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